
Dihydroterpineol
Overview
Description
Menthanol, also known as dihydro-terpineol, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Menthanol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, menthanol is primarily located in the membrane (predicted from logP) and cytoplasm. Menthanol is a sweet, lime, and pine tasting compound that can be found in citrus, fats and oils, and pine nut. This makes menthanol a potential biomarker for the consumption of these food products.
Mechanism of Action
C10H20OC_{10}H_{20}OC10H20O
. This article will discuss the mechanism of action of Dihydroterpineol, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Biochemical Pathways
It’s worth noting that metabolic reactions involving hydrolysis usually proceed with a negative δg and δg0, making them prime candidates for pathway regulation .
Biochemical Analysis
Biochemical Properties
Dihydroterpineol interacts with various enzymes, proteins, and other biomolecules in biochemical reactionsIt is known that this compound can be produced by the hydrogenation of alpha-Terpineol with a Platinum catalyst . This suggests that it may interact with hydrogenation enzymes in biochemical reactions.
Cellular Effects
It is known that this compound is used as a bronchodilator for the treatment of asthma, bronchitis, and other respiratory diseases . This suggests that it may influence cell function by affecting cell signaling pathways related to bronchodilation.
Molecular Mechanism
It is known that this compound can be produced by the hydrogenation of alpha-Terpineol with a Platinum catalyst . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules involved in hydrogenation reactions.
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal conditions
Metabolic Pathways
It is known that this compound can be produced by the hydrogenation of alpha-Terpineol with a Platinum catalyst . This suggests that it may be involved in metabolic pathways related to hydrogenation reactions.
Biological Activity
Dihydroterpineol (DHT) is a monoterpenoid alcohol derived from terpineol, known for its diverse applications in the fragrance and cosmetics industries, as well as its biological activities. This article explores the biological activity of this compound, highlighting its antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by various studies and data.
This compound is characterized by its chemical formula and is often found as a mixture of cis and trans isomers. It can be synthesized through catalytic hydrogenation of terpineol or via other synthetic pathways involving alpha-pinene .
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The minimal inhibitory concentrations (MICs) for these organisms have been reported as follows:
Microorganism | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1.0 |
Candida albicans | 0.25 |
These findings suggest that this compound could be a viable candidate for use in antimicrobial formulations .
2. Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in human immune cells. This effect was observed at concentrations ranging from 100 to 500 µg/mL, indicating a dose-dependent response .
3. Potential Therapeutic Applications
The potential therapeutic applications of this compound are being explored in various fields, including dermatology and oncology. For instance, its ability to modulate inflammatory responses may make it useful in treating skin conditions such as eczema and psoriasis. Additionally, preliminary studies suggest that it may have anticancer properties; however, more research is needed to fully understand these effects .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound in topical formulations demonstrated a reduction in bacterial load in infected wounds when applied at a concentration of 1% over a two-week period. The results indicated a significant decrease in infection rates compared to control groups .
Case Study 2: Anti-inflammatory Properties
In a clinical trial assessing the anti-inflammatory effects of this compound in patients with psoriasis, subjects who received topical applications showed marked improvement in skin lesions compared to those receiving a placebo. The treatment was well-tolerated with minimal side effects reported .
Safety and Toxicology
Safety assessments indicate that this compound does not exhibit mutagenic or genotoxic potential based on available studies. The no-observed-adverse-effect level (NOAEL) for repeated dose toxicity has been established at 200 mg/kg/day based on studies using analog compounds .
Scientific Research Applications
Chemical Industry
Overview : Dihydroterpineol is utilized as a solvent and a chemical intermediate in various chemical processes.
Applications :
- Solvent : It serves as a solvent for conductive pastes, glass/metal pastes, sintering binders, and solder pastes. Its stability and low volatility make it ideal for these applications.
- Catalyst in Synthesis : Recent studies have shown that this compound can be synthesized from alpha-pinene using various catalysts, achieving high conversion rates (up to 96%) and selectivity for terpineol derivatives.
Case Study :
- A study reported the synthesis of this compound from alpha-pinene with citric acid as a catalyst, demonstrating its effectiveness in producing high yields under optimized conditions (70 °C for 12-15 hours)【1】.
Electronics Manufacturing
Overview : In electronics, this compound is valued for its role as a solvent in manufacturing processes.
Applications :
- Conductive Paste Solvent : It enhances the performance of conductive pastes used in electronic components, contributing to improved conductivity and adhesion properties【1】.
- Binder Solvent : Used as a binder solvent in the formulation of electronic materials, it aids in maintaining the integrity of the material during processing【1】.
Fragrance and Cosmetics Industry
Overview : this compound's pleasant aroma makes it a popular choice in the fragrance industry.
Applications :
- Fragrance Component : It is used extensively in perfumes and personal care products due to its floral scent reminiscent of lilac【1】【2】.
- Skin Care Products : Its anti-inflammatory properties make it suitable for inclusion in skin care formulations aimed at soothing irritated skin【4】.
Pharmaceutical Applications
Overview : this compound exhibits several biological activities that are beneficial in pharmaceutical applications.
Applications :
- Antioxidant Properties : It has been shown to possess significant antioxidant activity, which can protect cells from oxidative stress【5】.
- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation, making it a potential therapeutic agent for inflammatory diseases【5】【6】.
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various microbial strains, highlighting its potential use as a natural preservative in pharmaceutical formulations【5】【6】.
Data Tables
Application Area | Specific Use | Key Benefits |
---|---|---|
Chemical Industry | Solvent for conductive pastes | Enhances conductivity |
Electronics Manufacturing | Binder solvent | Maintains material integrity |
Fragrance Industry | Component in perfumes | Pleasant floral aroma |
Pharmaceuticals | Antioxidant and anti-inflammatory | Protects against oxidative stress |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are essential for characterizing Dihydroterpineol (C₁₀H₂₀O) in experimental settings?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming hydrogen and carbon environments (e.g., distinguishing terpene-derived structures). Mass spectrometry (MS) validates molecular weight (156.2652 g/mol) and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl groups). For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended, particularly for isolating stereoisomers . Ensure calibration with reference standards from authoritative databases like NIST .
Q. How can researchers design initial synthesis protocols for this compound?
- Methodological Answer : Begin with established terpene hydrogenation methods, using catalysts like palladium-on-carbon (Pd/C) under controlled hydrogen pressure. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Optimize solvent systems (e.g., ethanol or hexane) based on polarity. Document temperature, pressure, and catalyst loading to ensure reproducibility. Reference prior synthesis literature for analogous terpene derivatives to infer optimal conditions .
Q. What criteria should guide the selection of solvents for this compound extraction?
- Methodological Answer : Prioritize solvents with low toxicity (e.g., ethanol, supercritical CO₂) and compatibility with downstream applications (e.g., biological assays). Use Hansen solubility parameters to predict solubility. Validate extraction efficiency via gravimetric analysis and purity via GC-MS. Avoid halogenated solvents unless necessary for specific reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Conduct systematic meta-analyses to identify variables such as assay conditions (e.g., cell lines, concentrations) or purity discrepancies. Replicate key studies under standardized protocols, including positive/negative controls. Use multivariate statistical tools (e.g., ANOVA with post-hoc tests) to isolate confounding factors. Cross-reference raw data from supplementary materials of prior studies to assess reproducibility .
Q. What strategies optimize this compound’s stability in long-term storage for pharmacological studies?
- Methodological Answer : Perform accelerated stability testing under varying temperatures (4°C, −20°C) and humidity levels. Use inert atmospheres (argon or nitrogen) to prevent oxidation. Analyze degradation products via LC-MS and quantify stability-indicating parameters (e.g., half-life). Encapsulation in cyclodextrins or liposomes may enhance stability for in vivo applications .
Q. How should researchers integrate computational modeling with experimental data to predict this compound’s reactivity?
- Methodological Answer : Employ density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites of electrophilic/nucleophilic attack. Validate predictions with experimental kinetic studies (e.g., reaction rates under varying pH). Use molecular docking simulations to explore binding affinities with biological targets, correlating results with in vitro assays .
Q. What advanced analytical methods validate this compound’s stereochemical purity?
- Methodological Answer : Chiral HPLC with polarimetric detection or circular dichroism (CD) spectroscopy can resolve enantiomers. X-ray crystallography provides definitive stereochemical assignment but requires high-purity crystals. Compare optical rotation values with literature data (e.g., NIST entries) for consistency .
Q. How can systematic reviews address gaps in this compound’s environmental impact assessments?
- Methodological Answer : Follow PRISMA guidelines to aggregate data on biodegradation, bioaccumulation, and toxicity. Prioritize studies with standardized OECD or EPA test protocols. Use meta-regression to identify trends across ecosystems or exposure durations. Highlight discrepancies in detection limits or analytical methodologies .
Q. Guidance for Documentation and Reproducibility
Q. What documentation standards ensure reproducibility in this compound synthesis?
- Methodological Answer : Adhere to Beilstein Journal guidelines: report catalyst batches, solvent sources, and reaction yields. Include detailed spectral data (NMR shifts, MS peaks) in supplementary materials. For novel methods, provide step-by-step videos or interactive protocols in open-access repositories .
Q. How should researchers structure datasets for this compound-related studies?
- Methodological Answer : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles. Upload raw spectral data, chromatograms, and computational input files to repositories like Zenodo or Figshare. Include metadata fields for experimental conditions (e.g., instrument model, software version) to enable replication .
Properties
IUPAC Name |
2-(4-methylcyclohexyl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-8-4-6-9(7-5-8)10(2,3)11/h8-9,11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODXCYZDMHPIJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041812, DTXSID201312371, DTXSID101314081 | |
Record name | Dihydro-alpha-terpineol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-Dihydro-α-terpineol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201312371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-Dihydro-α-terpineol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101314081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
205.00 to 208.00 °C. @ 760.00 mm Hg | |
Record name | Menthanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034717 | |
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CAS No. |
498-81-7, 5114-00-1, 7322-63-6, 29789-01-3, 58985-02-7 | |
Record name | Dihydro-α-terpineol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=498-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-Menthan-8-ol | |
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Record name | trans-p-Menthan-8-ol | |
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Record name | cis-p-Menthan-8-ol | |
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Record name | trans-(1)-alpha,alpha,4-Trimethylcyclohexanemethanol | |
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Record name | Terpineol, dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058985027 | |
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Record name | Cyclohexanemethanol, .alpha.,.alpha.,4-trimethyl- | |
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Record name | Dihydro-alpha-terpineol | |
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Record name | trans-Dihydro-α-terpineol | |
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Record name | cis-Dihydro-α-terpineol | |
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Record name | Terpineol, dihydro- | |
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Record name | trans-(±)-α,α,4-trimethylcyclohexanemethanol | |
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Record name | cis-α,α,4-trimethylcyclohexanemethanol | |
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Record name | α,α,4-trimethylcyclohexanemethanol | |
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Record name | P-MENTHAN-8-OL, CIS- | |
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Record name | P-MENTHAN-8-OL, TRANS- | |
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Record name | Menthanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034717 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
32.00 to 35.00 °C. @ 760.00 mm Hg | |
Record name | Menthanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034717 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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